Patent-Specific Disclosure for Complement C1r Protease Inhibition
The compound 2-(2-methylanilino)-3,1-benzoxazin-4-one is explicitly claimed and exemplified in patent US5652237A as a 2-substituted benzoxazinone inhibitor of complement C1r protease [1]. While the patent does not disclose individual IC₅₀ values for this specific compound in the publicly accessible text, its inclusion in the structural claims marks it as a member of a series deemed relevant for C1r inhibition. This provides a defined intellectual property context that generic or unclaimed benzoxazinone analogs lack.
| Evidence Dimension | Patent-based target specificity (Complement C1r protease) |
|---|---|
| Target Compound Data | Explicitly named in patent claims; structural formula listed |
| Comparator Or Baseline | Generic 2-amino-4H-3,1-benzoxazin-4-ones not specifically claimed for C1r |
| Quantified Difference | Not quantified (proprietary data); structural exclusivity in IP space |
| Conditions | Patent US5652237A; in vitro enzymatic assay context (C1r inhibition) |
Why This Matters
For procurement decisions in complement-targeted drug discovery, selecting a patent-exemplified compound strengthens IP positioning and ensures access to a scaffold with demonstrated target relevance.
- [1] Augelli-Szafran, C.E.; Caprathe, B.W.; Gilmore, J.L.; Hays, S.J.; et al. US5652237A. 1997. View Source
